molecular formula C8H14O4 B14372928 (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89574-96-9

(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B14372928
CAS No.: 89574-96-9
M. Wt: 174.19 g/mol
InChI Key: DNEOMNDSVDVAKL-UHFFFAOYSA-N
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Description

(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is a chemical compound with the molecular formula C7H12O3. It is a bicyclic compound containing an ortho ester moiety, which makes it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of ethyl orthoformate with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the bicyclic structure .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with various molecular targets. The ortho ester moiety can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89574-96-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(4-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol

InChI

InChI=1S/C8H14O4/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h9H,2-6H2,1H3

InChI Key

DNEOMNDSVDVAKL-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)CO

Origin of Product

United States

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